1-chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)isoquinoline-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of isoquinoline derivatives with quinazolinone intermediates under specific conditions. For instance, the reaction may involve the use of chlorinating agents and specific catalysts to achieve the desired product . Industrial production methods often optimize these reactions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
4-oxo-3,4-dihydroquinazoline: Known for its antimicrobial and anticancer properties.
2-chloroquinazoline: Used in the synthesis of various pharmaceuticals.
6-iodoquinazoline: Investigated for its anti-inflammatory and analgesic activities
1-chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)isoquinoline-3-carboxamide stands out due to its unique combination of the isoquinoline and quinazoline moieties, which may confer enhanced biological activity and specificity.
Properties
IUPAC Name |
1-chloro-N-(4-oxo-3H-quinazolin-6-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2/c19-16-12-4-2-1-3-10(12)7-15(23-16)18(25)22-11-5-6-14-13(8-11)17(24)21-9-20-14/h1-9H,(H,22,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABINOHSXSJEPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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